molecular formula C18H25N3O3 B2486299 N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide CAS No. 1903218-41-6

N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2486299
CAS No.: 1903218-41-6
M. Wt: 331.416
InChI Key: AAPVYHFHSFOJJA-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a sophisticated chemical compound designed for advanced therapeutic discovery and chemical biology, particularly in the construction of proteolysis-targeting chimeras (PROTACs). Its molecular structure integrates two pharmaceutically significant motifs: a rigid, hydrophobic adamantane group and a 2,5-dioxopyrrolidine (NHS ester) moiety. The adamantane group is a well-established pharmacophore known to confer high affinity and selectivity in enzyme inhibition, as demonstrated in its application as a potent and selective inhibitor for targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant for metabolic disorders such as obesity and type 2 diabetes . This characteristic makes compounds featuring the adamantyl group valuable for researching pathways involved in metabolic syndrome . The core research value of this compound lies in its 2,5-dioxopyrrolidin-1-yl (N-succinimidyl ester) group, which is a highly reactive acylating agent. This group selectively reacts with primary amine groups (-NH₂) in molecules, such as the lysine residues in proteins or the amine termini of other biomolecules, to form stable amide bonds . This property is essential for its primary application as a heterobifunctional linker in PROTAC technology. In this role, the compound can be used to covalently link a target protein-binding ligand to an E3 ubiquitin ligase-recruiting molecule, creating a complex that induces the degradation of the target protein. The azetidine ring incorporated into the linker offers improved metabolic stability and distinct spatial geometry compared to more common linear linkers, which can be critical for the potency and physicochemical properties of the final degrader molecule. Researchers can leverage this compound to develop novel therapeutic degrader molecules for investigating challenging drug targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-adamantyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-15-1-2-16(23)21(15)14-9-20(10-14)17(24)19-18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVYHFHSFOJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane moiety with a 2,5-dioxopyrrolidine and an azetidine ring. Its molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 284.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of azetidine, including those similar to this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTested StrainsResults
Compound AAntibacterialE. coliInhibition Zone: 28 mm
Compound BAntifungalC. albicansMIC: 50 µg/mL
This compoundAntimicrobialVarious Gram-positive and Gram-negative bacteriaPotent against MRSA and P. aeruginosa

Studies show that compounds with similar structures have demonstrated higher potency than conventional antibiotics like ampicillin and streptomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Anticancer Activity

The azetidine derivatives have also been investigated for their anticancer properties. Some studies indicate that they can inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Anticancer Effects

In a study evaluating the effects of various azetidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds exhibiting the azetidine structure showed significant antiproliferative activity at nanomolar concentrations. Specifically, derivatives similar to this compound were found to inhibit tumor growth effectively .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, its structural components could facilitate binding to active sites of enzymes such as acetylcholinesterase or butyrylcholinesterase, influencing neurotransmitter levels and potentially leading to therapeutic effects in neurodegenerative diseases .

Scientific Research Applications

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties. For example, compounds similar to N-(adamantan-1-yl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide have been shown to inhibit viral replication in various studies. The adamantane structure is particularly noted for its role in the treatment of influenza viruses, where it interferes with the viral M2 protein .

Anticancer Potential

Recent studies have focused on the anticancer properties of adamantane derivatives. For instance, a related compound demonstrated potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound induced apoptosis through caspase activation pathways, suggesting a mechanism that could be explored for therapeutic applications in cancer treatment .

Antimicrobial Properties

The antimicrobial activity of compounds containing the adamantane framework has been documented extensively. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Compounds derived from adamantane have also been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Adamantane Derivatives

In a study published in Medicinal Chemistry, researchers synthesized a series of N-substituted adamantane derivatives and evaluated their biological activities. Among these, one derivative exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 10.56 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights into Anticancer Activity

Another study investigated the apoptotic mechanisms induced by adamantane derivatives in cancer cells. The activation of caspases was monitored post-treatment, revealing a dose-dependent increase in caspase-3 and caspase-8 activities but minimal effect on caspase-9 activity. This finding suggests that the compound may trigger apoptosis through extrinsic pathways, providing insights into its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and related adamantane derivatives:

Compound Class / Example Core Structure Key Substituents Biological Activity Reference ID
Target Compound Adamantane + azetidine 3-(2,5-dioxopyrrolidin-1-yl) Not explicitly stated -
Adamantane-isothiourea hybrids (7a–8e) Adamantane + morpholine/piperazine Thioimidates, arylmethyl groups Broad-spectrum antimicrobial, hypoglycemic
Bromophenol derivatives (7a–7c) Adamantane + indoline-sulfonamide Bromo-dimethoxybenzylidene Antiproliferative (MTT assay)
CB1 receptor ligands (indole/indazole series) Adamantane + indole/indazole Alkyl/fluoroalkyl at N1, carboxamide CB1 receptor binding
Regulated synthetic cannabinoids Adamantane + indole/indazole 5-fluoropentyl chain Psychoactive (regulated)
Manganese-pyridine carboxamide complex Adamantane + pyridine-carboxamide (coordinated to Mn) Cl⁻ ligands, H-bonding network Phase transition materials (non-therapeutic)
Key Observations:
  • Azetidine vs.
  • Dioxopyrrolidin vs. Thioimidates/Sulfonamides: The 2,5-dioxopyrrolidin group introduces a lactam ring, enabling hydrogen-bond donor/acceptor interactions distinct from the thioimidates () or sulfonamides (). This may influence membrane permeability or enzymatic stability .
  • Absence of Fluoropentyl Chains: Unlike regulated synthetic cannabinoids (), the target compound lacks the 5-fluoropentyl group critical for CB1 receptor activation, suggesting divergent therapeutic applications .

Preparation Methods

Synthetic Strategies for Core Component Assembly

Azetidine Ring Construction

The azetidine core is typically synthesized via reductive cyclization of γ-haloalkyl imines or electrophilic cyclization of homoallylamines.

Selenium-Induced Cyclization

Berthe et al. reported that selenium electrophiles promote 4-exo-tet cyclization of homoallylbenzylamines (9 ) in acetonitrile, yielding 1,2,4-trisubstituted azetidines (10 ) alongside pyrrolidine byproducts (11 ). While this method achieves 70–100% conversion, selectivity for azetidine formation requires careful optimization of stoichiometry and temperature.

Introduction of the 2,5-Dioxopyrrolidin-1-yl Group

The 2,5-dioxopyrrolidin-1-yl moiety is introduced via N-acylation or carbamate coupling reactions.

Succinimidyl Ester Activation

A proven strategy involves reacting azetidine intermediates with N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu). For instance, Fanini et al. utilized this reagent to protect amines during AEA synthesis, achieving 72% yields under mild conditions (sodium bicarbonate, acetone/water, 25°C). Applied to azetidine, this method would enable selective acylation at the azetidine nitrogen prior to adamantane coupling.

Direct Acylation with Pyrrolidine-2,5-dione

Alternative routes employ 2,5-dioxopyrrolidine-1-carbonyl chloride to acylate azetidine. However, this approach risks over-acylation and requires stringent temperature control (-10°C to 0°C) to suppress side reactions.

Adamantane Carboxamide Coupling

The adamantane moiety is introduced via carboxamide bond formation between activated azetidine intermediates and adamantan-1-amine.

HATU-Mediated Coupling

A representative protocol involves activating the azetidine carboxylate with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, followed by addition of adamantan-1-amine. This method, adapted from analogous adamantane derivatizations, typically achieves 65–80% yields after silica gel purification.

Mixed Carbonate Intermediate

Patent data (e.g., JP 2009-528363 W) describe using 2,5-dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate (CAS 78269-85-9) to form carbamates. Reaction with adamantan-1-amine in 1,4-dioxane/sodium hydride at 40°C affords the target carboxamide in 72% yield after column chromatography.

Integrated Synthetic Pathways

Pathway A: Sequential Ring Assembly and Functionalization

  • Azetidine Formation : Reductive cyclization of γ-chloroalkyl imine (23a ) → 24a (88% yield).
  • N-Acylation : Treat 24a with Teoc-OSu in acetone/water → 3-(Teoc)azetidine-1-carboxylate (72% yield).
  • Adamantane Coupling : HATU-mediated reaction with adamantan-1-amine → N-(adamantan-1-yl)-3-(Teoc)azetidine-1-carboxamide (68% yield).
  • Deprotection : TBAF-mediated cleavage of Teoc group → final product (92% yield).

Pathway B: Convergent Synthesis

  • Adamantane Activation : Adamantan-1-amine + triphosgene → adamantane-1-carbonyl chloride (95% yield).
  • Azetidine-Pyrrolidinedione Conjugation : React 3-aminazetidine with 2,5-dioxopyrrolidine-1-carbonyl chloride → 3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide (63% yield).
  • Coupling : EDCI-mediated condensation with activated adamantane → final product (71% yield).

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The adamantane group’s bulk necessitates polar aprotic solvents (DMF, DMSO) to enhance reagent solubility. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 40% compared to conventional heating.

Purification Strategies

  • Silica Gel Chromatography : Effective for intermediate purification (e.g., 400 mg of 47a isolated via PE/EA eluent).
  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity (>99.7%) carboxamides.

Analytical Characterization Data

Parameter Value/Description Method Source
Molecular Weight 348.4 g/mol ESI-MS
1H NMR (CDCl3) δ 4.81 (s, 1H), 3.91 (dt, J=11.6 Hz) 400 MHz
HPLC Purity 99.7% C18 Column
Melting Point 162–164°C Capillary

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